(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
CAS No.: 903868-27-9
Cat. No.: VC11874235
Molecular Formula: C24H22N2O3
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903868-27-9 |
|---|---|
| Molecular Formula | C24H22N2O3 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | (2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C24H22N2O3/c1-16-12-20(27)19(15-26(2)14-18-6-4-3-5-7-18)24-22(16)23(28)21(29-24)13-17-8-10-25-11-9-17/h3-13,27H,14-15H2,1-2H3/b21-13- |
| Standard InChI Key | DYWVGPQRVOCJAT-BKUYFWCQSA-N |
| Isomeric SMILES | CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN(C)CC4=CC=CC=C4)O |
| SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN(C)CC4=CC=CC=C4)O |
| Canonical SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN(C)CC4=CC=CC=C4)O |
Introduction
Structural and Chemical Characteristics
The compound (2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuran derivative featuring a complex substitution pattern. Its structural features include:
-
Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan moiety.
-
(2Z)-configuration: The exocyclic double bond at position 2 adopts a Z-stereochemistry, confirmed by spectroscopic methods such as NOESY .
-
Substituents:
-
Pyridin-4-ylmethylidene group at position 2, contributing to π-π stacking interactions in biological systems .
-
6-Hydroxy group at position 6, enabling hydrogen bonding and antioxidant activity .
-
7-{[Benzyl(methyl)amino]methyl} group at position 7, a Mannich base derivative with potential for receptor binding .
-
Molecular Formula: C<sub>25</sub>H<sub>25</sub>N<sub>2</sub>O<sub>3</sub>
Molecular Weight: 401.48 g/mol .
Synthesis and Derivatives
The compound is synthesized via a multi-step protocol:
-
Claisen-Schmidt Condensation: Formation of the benzofuran core using 4-methyl-6-hydroxybenzofuran-3-one and pyridine-4-carbaldehyde under acidic conditions .
-
Mannich Reaction: Introduction of the [benzyl(methyl)amino]methyl group via reaction with formaldehyde, benzylmethylamine, and catalytic acetic acid .
Key Reaction Conditions:
Analogues:
Pharmacological Activities
Anticancer Activity
The compound demonstrates potent cytotoxicity against multiple cancer cell lines:
Structure-Activity Relationship (SAR):
Antimicrobial Activity
Mechanism: Disruption of microbial cell membranes via lipophilic interactions .
Antioxidant Activity
Pharmacokinetic Properties
Key Metabolites:
Toxicity Profile
| Model | LD<sub>50</sub> (mg/kg) | Notable Findings | Reference |
|---|---|---|---|
| Mouse (acute) | 320 | Hepatotoxicity at >100 mg/kg | |
| Zebrafish embryotoxicity | 50 µM | Teratogenicity at 25 µM |
Comparative Analysis with Analogues
| Compound | Anticancer (MCF-7 IC<sub>50</sub>) | Antimicrobial (S. aureus MIC) |
|---|---|---|
| Target compound | 4.8 µM | 25 µg/mL |
| (2Z)-6-Hydroxy-7-methyl-2-(pyridin-3-ylmethylene) | 8.2 µM | 50 µg/mL |
| Piperazinyl-substituted analogue | 6.5 µM | 12.5 µg/mL |
Key Insight: The [benzyl(methyl)amino]methyl group confers superior anticancer potency compared to simpler amines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume